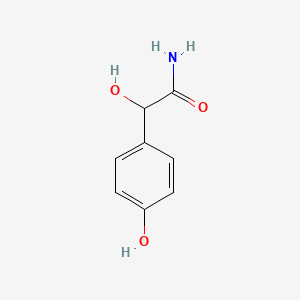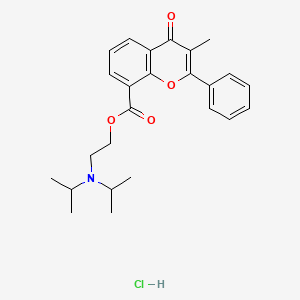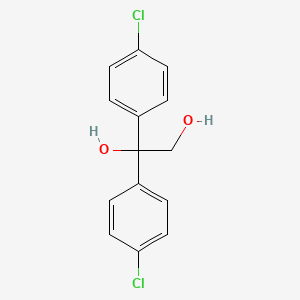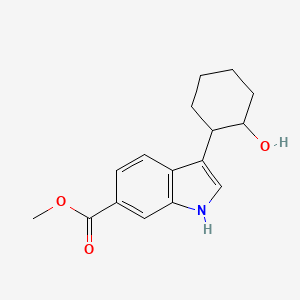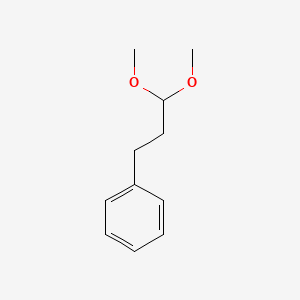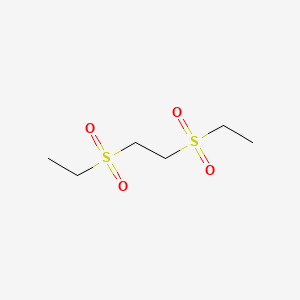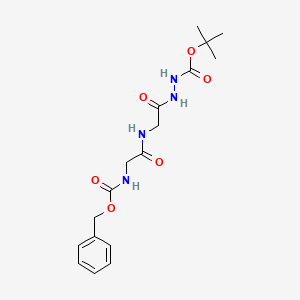
Z-Gly-gly-nhnh-boc
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Z-Gly-gly-nhnh-boc, also known as N-benzyloxycarbonyl-glycyl-glycine hydrazide, is a compound used in peptide synthesis. It is a derivative of glycyl-glycine, where the amino group is protected by a benzyloxycarbonyl (Z) group, and the carboxyl group is converted to a hydrazide (nhnh) and further protected by a tert-butoxycarbonyl (boc) group. This compound is significant in the field of peptide chemistry due to its role in the synthesis of complex peptides and proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Z-Gly-gly-nhnh-boc typically involves the following steps:
Protection of Glycine: The amino group of glycine is protected using a benzyloxycarbonyl (Z) group.
Formation of Glycyl-Glycine: The protected glycine is then coupled with another glycine molecule to form glycyl-glycine.
Conversion to Hydrazide: The carboxyl group of glycyl-glycine is converted to a hydrazide using hydrazine.
Protection with Boc Group: Finally, the hydrazide is protected with a tert-butoxycarbonyl (boc) group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The use of environmentally friendly solvents and reagents is also emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Z-Gly-gly-nhnh-boc undergoes various chemical reactions, including:
Oxidation: The hydrazide group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines.
Substitution: The benzyloxycarbonyl (Z) group can be substituted with other protective groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like trifluoroacetic acid (TFA) and hydrochloric acid (HCl).
Major Products
The major products formed from these reactions include various protected and unprotected peptides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Z-Gly-gly-nhnh-boc has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex peptides and proteins through native chemical ligation.
Biology: The compound is used to study protein-protein interactions and enzyme mechanisms.
Medicine: It is employed in the development of peptide-based drugs and therapeutic agents.
Industry: This compound is used in the production of biocompatible materials and hydrogels for biomedical applications
Mechanism of Action
The mechanism of action of Z-Gly-gly-nhnh-boc involves its role as a peptide hydrazide. It acts as a thioester surrogate in native chemical ligation, facilitating the formation of peptide bonds. The compound is activated by sodium nitrite (NaNO2) and thiolysis, which converts it to a peptide thioester. This thioester then reacts with an N-terminal cysteine residue to form a native peptide bond .
Comparison with Similar Compounds
Similar Compounds
Z-Gly-gly-OH: A similar compound where the hydrazide group is replaced with a hydroxyl group.
Z-Gly-gly-gly-OH: A tripeptide derivative with an additional glycine residue.
Z-Gly-OH: A simpler derivative with only one glycine residue.
Uniqueness
Z-Gly-gly-nhnh-boc is unique due to its hydrazide group, which allows it to act as a thioester surrogate in peptide synthesis. This property makes it particularly useful in native chemical ligation, enabling the synthesis of complex peptides and proteins that are difficult to obtain through other methods.
Properties
Molecular Formula |
C17H24N4O6 |
|---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
benzyl N-[2-[[2-[2-[(2-methylpropan-2-yl)oxycarbonyl]hydrazinyl]-2-oxoethyl]amino]-2-oxoethyl]carbamate |
InChI |
InChI=1S/C17H24N4O6/c1-17(2,3)27-16(25)21-20-14(23)10-18-13(22)9-19-15(24)26-11-12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3,(H,18,22)(H,19,24)(H,20,23)(H,21,25) |
InChI Key |
LRCWBAFXCNLBND-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NNC(=O)CNC(=O)CNC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


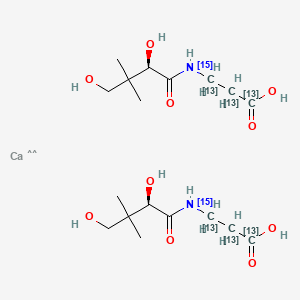
![5-ethyl-4-hydroxy-3-[(E)-N-hydroxy-C-methylcarbonimidoyl]-1,6-diphenylpyridin-2-one](/img/structure/B13826718.png)
![[(1'R,3'R,4'R,5'R,6'R,12'S,13'S,16'R,18'S,21'R)-2-hydroxy-1,4',6',12',17',17'-hexamethyl-18'-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyspiro[3,6-dioxabicyclo[3.1.0]hexane-4,8'-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docosane]-3'-yl] acetate](/img/structure/B13826726.png)

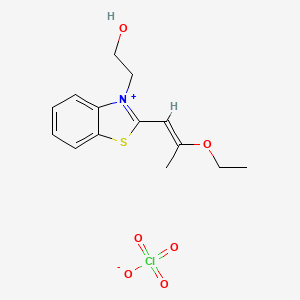
![N-[(3R,4R,5R)-4,5,6-trihydroxy-1-oxo-3-[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexan-2-yl]acetamide](/img/structure/B13826741.png)
